molecular formula C24H27N5O3 B2876888 N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide CAS No. 1251602-22-8

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide

Cat. No. B2876888
CAS RN: 1251602-22-8
M. Wt: 433.512
InChI Key: JRRLFRJAEULMOW-UHFFFAOYSA-N
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Description

The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . It also contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The presence of a methoxy group (-OCH3) and a carbonyl group (C=O) can also be inferred from the name.


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The Suzuki–Miyaura coupling is a commonly used method for forming carbon-carbon bonds, which could potentially be used in the synthesis of this compound .

Scientific Research Applications

Dopamine D(3) Receptor Ligands

A study by Leopoldo et al. (2002) on benzamide derivatives, including similar structures, identified compounds with moderate to high affinity for dopamine D(3) receptors. This research aimed at exploring the structure-affinity relationship to develop potent and selective ligands for the D(3) receptor, which could serve as valuable candidates for positron emission tomography (PET) due to their affinity values, lipophilicity properties, and potential for (11)C labeling in the O-methyl position (Leopoldo et al., 2002).

Antimicrobial Activities of Triazole Derivatives

Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. The study revealed that some of these compounds exhibited good or moderate activities against tested microorganisms. This research underscores the potential of triazole derivatives, including compounds with structural similarities to the one , in the development of new antimicrobial agents (Bektaş et al., 2010).

EGFR Inhibitors for Anti-cancer Properties

Karayel's (2021) study on benzimidazole derivatives bearing 1,2,4-triazole showcased the anti-cancer properties through detailed tautomeric, conformational analyses, and molecular docking studies. These compounds demonstrated potential anti-cancer activity, highlighting the relevance of such structures in developing new therapeutic agents for cancer treatment (Karayel, 2021).

Antibacterial Agents Targeting FtsZ

A study by Bi et al. (2018) on 3-methoxybenzamide (3-MBA) derivatives, incorporating the 1H-1,2,3-triazole moiety through isosteric replacement of the terminal amide, led to the identification of compounds with increased antibacterial activity. This work emphasizes the utility of incorporating triazole groups to modulate bioactivity, potentially offering new avenues for antibacterial agent development (Bi et al., 2018).

properties

IUPAC Name

N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-16-7-8-20(13-17(16)2)29-15-22(26-27-29)24(31)28-11-9-19(10-12-28)25-23(30)18-5-4-6-21(14-18)32-3/h4-8,13-15,19H,9-12H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRLFRJAEULMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide

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